GSK269962A hydrochloride

Description

Properties

IUPAC Name |

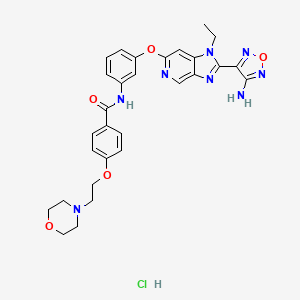

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVMFKKKLLDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK269962A Hydrochloride: A Technical Guide to its Mechanism of Action as a Rho-Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its key biological pathways and experimental workflows. GSK269962A has demonstrated significant potential in preclinical studies as a vasodilator, anti-inflammatory agent, and as a targeted therapy for acute myeloid leukemia (AML). This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of ROCK inhibition.

Core Mechanism of Action: Inhibition of the Rho/ROCK Signaling Pathway

This compound exerts its biological effects primarily through the competitive inhibition of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA. The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.

The canonical Rho/ROCK pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK, in turn, phosphorylates multiple downstream substrates, leading to a cascade of cellular events. A primary outcome of ROCK activation is the increase in myosin light chain (MLC) phosphorylation. This is achieved through two main mechanisms: the direct phosphorylation of MLC and the inhibition of myosin light chain phosphatase (MLCP) via the phosphorylation of its myosin-binding subunit (MYPT1). The resulting increase in phosphorylated MLC promotes actin-myosin interaction, leading to enhanced cell contractility and the formation of stress fibers.

GSK269962A, by inhibiting ROCK, effectively blocks these downstream events, leading to a reduction in MLC phosphorylation, decreased cellular contractility, and disassembly of stress fibers. This mechanism underlies its observed vasodilatory and anti-inflammatory effects.

Signaling Pathway Diagram

Caption: The Rho/ROCK signaling pathway and the inhibitory action of GSK269962A.

Quantitative Data

The potency and selectivity of GSK269962A have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Source |

| Recombinant Human ROCK1 | Kinase Assay | 1.6 | [1][2][3] |

| Recombinant Human ROCK2 | Kinase Assay | 4.0 | [1][3] |

| Pre-constricted Rat Aorta | Vasorelaxation Assay | 35 | [1][2] |

Table 2: In Vivo Efficacy in Spontaneously Hypertensive Rats (SHR)

| Dose (mg/kg, oral) | Reduction in Blood Pressure (mmHg) | Source |

| 1 | ~10 | [2][3] |

| 3 | ~20 | [2][3] |

| 30 | ~50 | [2][3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro ROCK Kinase Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.

Objective: To quantify the potency of GSK269962A in inhibiting the enzymatic activity of recombinant human ROCK1 and ROCK2.

Methodology: Scintillation Proximity Assay (SPA)

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Biotinylated peptide substrate

-

[γ-³³P]ATP

-

This compound

-

Assay buffer

-

Streptavidin-coated SPA beads

-

Microplates

Procedure:

-

Prepare serial dilutions of GSK269962A in DMSO.

-

In a microplate, combine the ROCK enzyme, biotinylated peptide substrate, and the diluted GSK269962A or vehicle control (DMSO).

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the reaction mixture at room temperature for a defined period.

-

Stop the reaction by adding a stop buffer containing EDTA.

-

Add streptavidin-coated SPA beads to the wells. The beads will bind to the biotinylated substrate.

-

If the substrate has been phosphorylated by the ROCK enzyme, the ³³P will be in close proximity to the scintillant in the beads, generating a light signal.

-

Measure the signal using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of GSK269962A relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Kinase Inhibition Assay```dot

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_reagents [label="Prepare Reagents:\n- ROCK Enzyme\n- Peptide Substrate\n- [γ-³³P]ATP\n- GSK269962A Dilutions"]; mix [label="Combine Enzyme, Substrate,\nand GSK269962A in Microplate"]; initiate_reaction [label="Initiate Reaction with\n[γ-³³P]ATP and Incubate"]; stop_reaction [label="Stop Reaction with\nEDTA-containing Buffer"]; add_beads [label="Add Streptavidin-coated\nSPA Beads"]; measure [label="Measure Scintillation Signal"]; analyze [label="Calculate % Inhibition and\nDetermine IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_reagents; prep_reagents -> mix; mix -> initiate_reaction; initiate_reaction -> stop_reaction; stop_reaction -> add_beads; add_beads -> measure; measure -> analyze; analyze -> end; }

Caption: Workflow for the rat aorta vasorelaxation assay.

AML Cell Viability Assay

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) assay to evaluate the effect of GSK269962A on the viability of Acute Myeloid Leukemia (AML) cells.

Objective: To assess the cytotoxic or cytostatic effects of GSK269962A on AML cell lines.

Methodology: CCK-8 Colorimetric Assay

Materials:

-

AML cell lines (e.g., MV4-11, OCI-AML3)

-

Cell culture medium

-

This compound

-

CCK-8 reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed AML cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well).

-

Incubate the cells for 24 hours to allow for attachment and recovery.

-

Treat the cells with various concentrations of GSK269962A or vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C. The viable cells will reduce the WST-8 in the CCK-8 reagent to a yellow-colored formazan.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

Determine the IC50 value if a dose-dependent inhibition is observed.

Therapeutic Potential in Acute Myeloid Leukemia (AML)

Recent preclinical studies have highlighted the potential of GSK269962A as a therapeutic agent for AML. These studies suggest that GSK269962A selectively inhibits the growth of AML cells. The proposed mechanism involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway, which is crucial for the proliferation and survival of AML cells. Inhibition of this pathway by GSK269962A has been shown to induce G2/M phase cell cycle arrest and apoptosis in AML cells.

Signaling Pathway in AML

Caption: The ROCK1/c-Raf/ERK signaling pathway targeted by GSK269962A in AML.

Clinical Trial Status

As of the latest available information, there are no publicly registered clinical trials for this compound on major clinical trial registries. The development of this compound appears to be in the preclinical stage.

Conclusion

This compound is a highly potent and selective ROCK inhibitor with a well-defined mechanism of action. Its ability to modulate the Rho/ROCK signaling pathway has been demonstrated through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent for cardiovascular diseases, inflammatory conditions, and, more recently, acute myeloid leukemia. The detailed experimental protocols provided in this guide offer a foundation for further research and development of this promising compound. While clinical data is not yet available, the robust preclinical findings warrant further investigation into the therapeutic applications of GSK269962A.

References

GSK269962A Hydrochloride: A Technical Overview of ROCK1 and ROCK2 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK269962A hydrochloride, a potent inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The document focuses on its selectivity profile for the two isoforms, ROCK1 and ROCK2, presenting key quantitative data, detailed experimental methodologies, and relevant signaling pathways.

Core Data Presentation: In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against both ROCK1 and ROCK2 isoforms. The following table summarizes the key quantitative data regarding its in vitro potency.

| Target | IC50 Value | Description |

| ROCK1 | 1.6 nM | Inhibition of recombinant human ROCK1.[1][2][3][4][5] This value indicates a high affinity of GSK269962A for the ROCK1 isoform. |

| ROCK2 | 4 nM | Inhibition of recombinant human ROCK2.[1][2][3][4][5] The slightly higher IC50 value for ROCK2 suggests a marginal selectivity of GSK269962A for ROCK1 over ROCK2. |

| Other Kinases | >30-fold selectivity | GSK269962A exhibits significant selectivity for ROCK kinases when compared to a panel of other serine/threonine kinases.[1][5] This highlights the specificity of the inhibitor. |

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) values for GSK269962A against ROCK1 and ROCK2 involves biochemical kinase assays. The following is a representative methodology synthesized from available data.

Biochemical Kinase Assay for ROCK1 and ROCK2 Inhibition

This protocol outlines a typical procedure for measuring the inhibitory activity of GSK269962A.

1. Materials and Reagents:

-

Recombinant human ROCK1 (e.g., N-terminal His-tagged, residues 3-543) expressed in a suitable system like baculovirus-infected Sf9 cells.[2]

-

Recombinant human ROCK2.

-

Kinase substrate (e.g., biotin-Ahx-AKRRRLSSLRA-CONH2).[2]

-

[γ-33P]ATP or a suitable alternative for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay).

-

This compound dissolved in 100% DMSO for stock solutions.

-

Kinase assay buffer.

-

96-well plates.

-

Scintillation counter or luminometer.

2. Assay Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO. A common approach is an 11-point dilution series in 3-fold steps, with a starting concentration of 10 µM.[4]

-

Reaction Setup: In a 96-well plate, combine the recombinant ROCK1 or ROCK2 enzyme, the kinase substrate, and the kinase assay buffer.

-

Initiation of Reaction: Add the diluted GSK269962A or DMSO (as a vehicle control) to the wells. Allow for a pre-incubation period.

-

Start Kinase Reaction: Initiate the kinase reaction by adding ATP (e.g., [γ-33P]ATP). The reaction is typically incubated for a set period, for instance, 90 minutes.[2]

-

Termination and Detection: Stop the reaction and measure the kinase activity. In the case of a radiometric assay, this involves capturing the phosphorylated substrate and quantifying the incorporated radiolabel using a scintillation counter.[2] For luminescence-based assays, the amount of ADP produced is measured.

-

Data Analysis:

-

The raw data (e.g., counts per minute or luminescence units) is normalized. The "high signal" control (0% inhibition) is typically the reaction with DMSO only, and the "low signal" control (100% inhibition) is the reaction without the enzyme.

-

The percentage inhibition is calculated using the formula: 100 * [ (Signal_Control - Signal_Test) / Signal_Control ].

-

IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.

-

Signaling Pathways and Experimental Workflows

ROCK Signaling Pathway

The Rho-associated kinases, ROCK1 and ROCK2, are key downstream effectors of the small GTPase RhoA. Upon activation by GTP-bound RhoA, ROCKs phosphorylate numerous substrates, leading to the regulation of various cellular processes, including actin cytoskeleton organization, cell adhesion, and proliferation.

Caption: Simplified ROCK signaling pathway showing activation by RhoA and inhibition by GSK269962A.

ROCK1/c-Raf/ERK Signaling Pathway in AML

In the context of Acute Myeloid Leukemia (AML), GSK269962A has been shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis.[1][6]

Caption: The ROCK1/c-Raf/ERK signaling cascade inhibited by GSK269962A in AML cells.

Experimental Workflow for IC50 Determination

The following diagram illustrates a generalized workflow for determining the IC50 value of an inhibitor.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Downstream Signaling Pathways of GSK269962A Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and highly selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2][3][4] This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by GSK269962A, its mechanism of action, and detailed experimental protocols for its investigation. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of ROCK inhibition.

Mechanism of Action

GSK269962A is an ATP-competitive inhibitor of ROCK1 and ROCK2, key downstream effectors of the small GTPase RhoA.[5][6] The RhoA/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[7][8][9] By inhibiting ROCK activity, GSK269962A effectively modulates these fundamental cellular functions, leading to a range of physiological effects.

The RhoA/ROCK Signaling Pathway

The canonical RhoA/ROCK pathway is initiated by the activation of RhoA, which in its GTP-bound state, binds to and activates ROCK. ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to various cellular responses.

Figure 1: The RhoA/ROCK Signaling Pathway and the inhibitory action of GSK269962A.

Quantitative Data

The potency and selectivity of GSK269962A have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | IC50 (nM) | Assay Type | Source |

| ROCK1 | 1.6 | Recombinant Human Enzyme Assay | [1][2][4] |

| ROCK2 | 4 | Recombinant Human Enzyme Assay | [1][2][4] |

| NCI-H1581 | 18,847.7 | Growth Inhibition Assay | [1] |

| Rat Aorta (pre-constricted) | 35 | Vasorelaxation Assay | [1][2] |

Table 2: In Vivo Efficacy of GSK269962A

| Animal Model | Dosing | Effect | Source |

| Spontaneously Hypertensive Rats | 0.3, 1, and 3 mg/kg (oral) | Dose-dependent reduction in blood pressure | [2] |

| AML Mouse Xenograft (MV4-11 cells) | 5 or 10 mg/kg (intraperitoneal) | Prolonged survival, elimination of leukemia cells | [1][2] |

Downstream Signaling and Cellular Effects

Inhibition of ROCK by GSK269962A leads to a cascade of downstream effects, impacting various cellular functions.

Cytoskeletal Reorganization

GSK269962A disrupts the formation of actin stress fibers and focal adhesions by inhibiting ROCK-mediated phosphorylation of Myosin Light Chain (MLC) and LIM kinase (LIMK).[7][8] This leads to decreased actomyosin contractility and increased actin depolymerization.

Figure 2: Downstream effects of GSK269962A on the cytoskeleton.

Anti-proliferative and Pro-apoptotic Effects in Cancer

In preclinical models of Acute Myeloid Leukemia (AML), GSK269962A has been shown to inhibit cell growth, induce G2 phase cell cycle arrest, and promote apoptosis.[6][10] This is mediated, at least in part, through the inhibition of the ROCK1/c-Raf/ERK signaling pathway.[6]

Figure 3: Proposed mechanism of GSK269962A in AML.

Vasodilation and Anti-inflammatory Effects

GSK269962A induces vasorelaxation in pre-constricted arteries, contributing to its antihypertensive effects.[1][2] It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of GSK269962A.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on AML cells.[1]

-

Cell Seeding: Seed AML cells in 96-well plates at a density of 10,000 cells per well.

-

Treatment: Incubate the cells with varying concentrations of GSK269962A for 72 hours.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Incubation: Incubate the plates at 37°C for 2 hours.

-

Measurement: Measure the optical density (OD) at 450 nm using a microplate reader.

-

Analysis: Subtract the background reading from the media and normalize the results to the vehicle-treated control.

Colony Formation Assay

This protocol is based on methods used for AML cell lines.[1]

-

Cell Seeding: Seed 300 AML cells per 35 mm culture dish containing MethoCult™ H4435 Enriched medium.

-

Treatment: Culture the cells with or without GSK269962A.

-

Incubation: Incubate for 12 days in a humidified atmosphere with 5% CO₂ at 37°C.

-

Analysis: Assess the size of colonies using a microscope and count the number of colonies.

Western Blot Analysis

A general protocol for analyzing protein expression and phosphorylation.[4]

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, ROCK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo AML Mouse Model

This protocol describes the use of a mouse xenograft model to evaluate the in vivo efficacy of GSK269962A.[1][2]

-

Animal Model: Use female NOD-SCID/IL2Rgnull (NPG) mice.

-

Cell Injection: Inject 1 x 10⁶ MV4-11 AML cells into the tail vein of the mice.

-

Treatment: After a set period for engraftment, administer GSK269962A (e.g., 5 or 10 mg/kg) or vehicle control via intraperitoneal injection, 5 days a week for 4 weeks.

-

Monitoring: Monitor the body weight of the mice to assess toxicity.

-

Outcome Assessment: Analyze the survival of the mice using Kaplan-Meier survival curves. Assess leukemic burden by measuring the percentage of human CD45-positive cells in peripheral blood, bone marrow, spleen, and liver using flow cytometry.

In Vivo Hypertension Model

This protocol is based on studies in spontaneously hypertensive rats.[2][11]

-

Animal Model: Use spontaneously hypertensive rats (SHR).

-

Treatment: Administer GSK269962A or vehicle control via oral gavage at desired doses (e.g., 0.3, 1, 3 mg/kg).

-

Blood Pressure Measurement: Measure systolic blood pressure non-invasively at various time points post-administration.

Figure 4: General experimental workflow for evaluating GSK269962A.

Conclusion

This compound is a powerful research tool and a potential therapeutic agent that targets the RhoA/ROCK signaling pathway. Its ability to modulate fundamental cellular processes such as cytoskeletal organization, cell proliferation, and survival underscores its relevance in various pathological conditions, including cancer and cardiovascular diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of GSK269962A and the broader field of ROCK inhibition.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ccr.cancer.gov [ccr.cancer.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. home.sandiego.edu [home.sandiego.edu]

- 8. In vitro Fluorescence Imaging–based Actin Bundling Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanical Properties of Actin Stress Fibers in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Rho/ROCK signaling pathway participates in the cardiac protection of exercise training in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

GSK269962A Hydrochloride: A Technical Guide for Researchers

An In-depth Review of the Potent and Selective ROCK Inhibitor

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key enzyme in the regulation of various cellular processes. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is an aminofurazan-based compound with a complex heterocyclic structure. Its systematic IUPAC name is N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamide hydrochloride.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[3-[[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy]phenyl]-4-[2-(morpholin-4-yl)ethoxy]benzamide hydrochloride | [1] |

| Molecular Formula | C₂₉H₃₀N₈O₅ · HCl | [2] |

| Molecular Weight | 607.06 g/mol | [2] |

| CAS Number | 2095432-71-4 | [2] |

| Appearance | White solid | [3] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL) and in formulations containing PEG300 and Tween-80. | [4] |

While a detailed, step-by-step synthesis protocol is not publicly available, the discovery and optimization of this aminofurazan-azabenzimidazole class of ROCK inhibitors have been described in medicinal chemistry literature, with experimental details likely available in the supporting information of the cited publications.[1]

Biological Activity and Mechanism of Action

GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating nanomolar efficacy. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of the ROCK enzymes.

Table 2: In Vitro Biological Activity of GSK269962A

| Target | IC₅₀ (nM) | Reference(s) |

| ROCK1 | 1.6 | [5] |

| ROCK2 | 4 | [5] |

| Vasorelaxation (preconstricted rat aorta) | 35 | [5] |

The inhibition of ROCK by GSK269962A leads to the modulation of downstream signaling pathways that control cellular functions such as smooth muscle contraction, cell adhesion, migration, and proliferation.

Signaling Pathway

The RhoA/ROCK pathway plays a crucial role in various physiological and pathological processes. Upon activation by RhoA, ROCK phosphorylates several downstream substrates, including Myosin Light Chain (MLC) phosphatase (MYPT1) and MLC itself. Phosphorylation of MYPT1 inhibits its phosphatase activity, leading to an increase in phosphorylated MLC and subsequent smooth muscle contraction. GSK269962A, by inhibiting ROCK, prevents these phosphorylation events, resulting in smooth muscle relaxation and vasodilation.

Caption: Inhibition of the ROCK signaling pathway by GSK269962A.

Preclinical Research Applications

GSK269962A has been utilized in various preclinical models to investigate the therapeutic potential of ROCK inhibition in different diseases.

Hypertension

Oral administration of GSK269962A has been shown to produce a profound, dose-dependent reduction in systemic blood pressure in spontaneously hypertensive rats.[4] This effect is attributed to its vasodilatory properties mediated by ROCK inhibition in vascular smooth muscle cells.

Acute Myeloid Leukemia (AML)

Recent studies have explored the efficacy of GSK269962A in preclinical models of AML. The compound was found to selectively inhibit the growth of AML cells, induce apoptosis, and arrest the cell cycle at the G2/M phase.[6][7][8] Mechanistically, GSK269962A was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway in AML cells.[6][7]

Caption: Preclinical evaluation workflow of GSK269962A in AML.

Experimental Protocols

In Vitro Kinase Assay (for IC₅₀ Determination)

A common method to determine the IC₅₀ of a ROCK inhibitor is a radiometric or fluorescence-based kinase assay. A generic protocol involves:

-

Reagents : Recombinant human ROCK1 or ROCK2 enzyme, a suitable substrate (e.g., a peptide derived from MYPT1), ATP (radiolabeled or with a detection-compatible modification), and the test compound (GSK269962A).

-

Procedure :

-

The ROCK enzyme is incubated with varying concentrations of GSK269962A.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9][10]

-

Cell-Based Assay for ROCK Inhibition

-

Cell Culture : Human smooth muscle cells or other relevant cell types are cultured to an appropriate confluency.

-

Treatment : Cells are pre-incubated with GSK269962A at various concentrations for a specific duration (e.g., 30 minutes).

-

Stimulation : Cells are then stimulated with an agonist that activates the RhoA/ROCK pathway (e.g., Angiotensin II).

-

Analysis : The effect of GSK269962A on ROCK-mediated cellular events is assessed. This can include:

-

Immunofluorescence staining : To visualize changes in the actin cytoskeleton (stress fibers).

-

Western blotting : To measure the phosphorylation status of ROCK substrates like MYPT1 and MLC.

-

Safety and Handling

The Safety Data Sheet (SDS) for this compound indicates that it is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area.[2]

Conclusion

This compound is a valuable research tool for investigating the roles of ROCK signaling in health and disease. Its high potency and selectivity make it a suitable candidate for preclinical studies in various therapeutic areas, including cardiovascular diseases and oncology. Further research may elucidate its full therapeutic potential.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 8. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cellbiolabs.com [cellbiolabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

GSK269962A Hydrochloride: A Technical Guide to its Discovery and Preclinical Development as a ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a key regulator of various cellular processes. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of GSK269962A, with a particular focus on its promising therapeutic potential in acute myeloid leukemia (AML). The document details the compound's inhibitory effects on the ROCK1/c-Raf/ERK signaling pathway, leading to cell cycle arrest and apoptosis in AML cells. Furthermore, it presents a compilation of quantitative preclinical data, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows to facilitate further research and development efforts.

Introduction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as crucial downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is integral to a multitude of cellular functions, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and survival. Dysregulation of this pathway has been implicated in the pathophysiology of various diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Consequently, the development of selective ROCK inhibitors has emerged as a promising therapeutic strategy.

This compound, developed by GlaxoSmithKline, is a potent and highly selective inhibitor of both ROCK1 and ROCK2 isoforms. Its development has been primarily focused on its anti-cancer properties, with significant preclinical evidence highlighting its efficacy in acute myeloid leukemia (AML), an aggressive hematological malignancy with a poor prognosis. This guide aims to provide an in-depth technical resource for researchers and drug development professionals interested in the preclinical profile of GSK269962A.

Chemical Information

While a detailed synthetic protocol for this compound is not publicly available, its chemical identity has been established.

-

IUPAC Name: N-(3-((2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl)oxy)phenyl)-4-(2-(4-morpholinyl)ethoxy)benzamide

-

Molecular Formula: C₂₉H₃₀N₈O₅

-

Molecular Weight: 570.6 g/mol

Mechanism of Action

GSK269962A is an ATP-competitive inhibitor of ROCK1 and ROCK2. In the context of AML, its primary mechanism of action involves the inhibition of the ROCK1/c-Raf/ERK signaling pathway[1][2][3][4]. This targeted inhibition disrupts a critical signaling cascade that promotes the growth and survival of AML cells[1][4]. The downstream consequences of this inhibition include the induction of G2 phase cell cycle arrest and apoptosis[1][2].

Signaling Pathway Diagram

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

The Role of GSK269962A Hydrochloride in Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This technical guide delves into the core mechanisms by which GSK269962A modulates smooth muscle contraction, a critical physiological process implicated in numerous diseases, including hypertension and other cardiovascular disorders. Through a comprehensive review of its pharmacological profile, this document provides an in-depth understanding of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Introduction: The Significance of Rho Kinase in Smooth Muscle Contraction

Smooth muscle contraction is a fundamental process regulated by the interplay of calcium-dependent and calcium-sensitizing pathways. The calcium-sensitizing pathway, governed by the RhoA/ROCK signaling cascade, plays a pivotal role in maintaining smooth muscle tone and mediating contraction in response to various stimuli.[1] Rho-associated protein kinase (ROCK) exists in two isoforms, ROCK1 and ROCK2, which, upon activation by the small GTPase RhoA, phosphorylate several downstream targets. A key substrate is the myosin phosphatase target subunit 1 (MYPT1), a component of myosin light chain phosphatase (MLCP).[2] Phosphorylation of MYPT1 by ROCK inhibits MLCP activity. This inhibition leads to an increase in the phosphorylation of the 20-kDa regulatory light chain of myosin II (LC20), enhancing the actin-activated myosin ATPase activity and ultimately resulting in smooth muscle contraction.[1][2] Given its central role, the ROCK signaling pathway has emerged as a promising therapeutic target for conditions characterized by excessive smooth muscle contraction.

This compound: A Potent and Selective ROCK Inhibitor

GSK269962A is an aminofurazan-based compound that acts as a potent inhibitor of both ROCK1 and ROCK2 isoforms.[3] Its high affinity and selectivity make it a valuable tool for dissecting the physiological roles of ROCK and a potential therapeutic agent.

Quantitative Pharmacological Profile

The inhibitory activity of GSK269962A has been characterized in various assays, demonstrating its potency against ROCK kinases and its selectivity over other related kinases.

| Target | Assay Type | IC50 (nM) | Reference |

| ROCK1 | Recombinant Human, Cell-free | 1.6 | [3][4][5] |

| ROCK2 | Recombinant Human, Cell-free | 4 | [4][5] |

| MSK1 | Cell-free | 49 | [6] |

| RSK1 | Cell-free | 132 | |

| AKT1 | Cell-free | 955 | [5] |

| AKT2 | Cell-free | 1350 | [5] |

| AKT3 | Cell-free | 1510 | [5] |

| GSK-3α | Cell-free | 1260 | [5] |

| CDK2 | Cell-free | 3500 | [5] |

Table 1: In vitro inhibitory potency and selectivity of GSK269962A against various kinases.

Effects on Smooth Muscle Function

In functional assays, GSK269962A demonstrates a clear impact on smooth muscle physiology, primarily through the induction of relaxation in pre-constricted tissues.

| Model System | Effect | IC50 (nM) | Reference |

| Pre-constricted Rat Aorta | Vasorelaxation | 35 | [3][7][4] |

Table 2: Functional effects of GSK269962A on smooth muscle tissue.

Mechanism of Action in Smooth Muscle

GSK269962A exerts its effects on smooth muscle by directly inhibiting ROCK, thereby preventing the downstream events that lead to contraction.

Signaling Pathway

The canonical pathway for ROCK-mediated smooth muscle contraction involves the inhibition of MLCP. By inhibiting ROCK, GSK269962A prevents the phosphorylation of MYPT1, leading to the dephosphorylation of myosin light chains and subsequent smooth muscle relaxation.

Caption: Signaling pathway of ROCK-mediated smooth muscle contraction and inhibition by GSK269962A.

Cytoskeletal Effects

A key consequence of ROCK activation in smooth muscle cells is the formation of actin stress fibers, which are essential for generating contractile force. GSK269962A has been shown to effectively prevent the formation of these structures. In human primary smooth muscle cells stimulated with Angiotensin II, GSK269962A completely abolished actin stress fiber formation at a concentration of approximately 1 µM.[7]

Experimental Protocols

The following protocols provide a framework for investigating the effects of GSK269962A on smooth muscle cells.

In Vitro Inhibition of Actin Stress Fiber Formation

This protocol details the methodology used to observe the inhibitory effect of GSK269962A on agonist-induced stress fiber formation in cultured smooth muscle cells.[7]

Caption: Experimental workflow for assessing the inhibition of actin stress fiber formation.

In Vitro Vasorelaxation Assay

This protocol describes the methodology for assessing the vasorelaxant effects of GSK269962A on isolated arterial rings.[3][7]

Caption: Experimental workflow for the in vitro vasorelaxation assay.

In Vivo Effects

Oral administration of GSK269962A to spontaneously hypertensive rats resulted in a significant, dose-dependent reduction in systemic blood pressure.[3] This effect was acute, with the maximal reduction observed approximately 2 hours after administration, and was accompanied by a dose-dependent increase in heart rate, likely due to a baroreflex mechanism.[5]

Conclusion

This compound is a powerful and selective inhibitor of ROCK, a key regulator of smooth muscle contraction. Its ability to induce vasorelaxation and inhibit agonist-induced stress fiber formation underscores its potential as a pharmacological tool and a lead compound for the development of therapeutics for diseases characterized by smooth muscle hypercontractility. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of smooth muscle physiology and pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. Rho-kinase-mediated regulation of receptor-agonist-stimulated smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 6. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 7. selleckchem.com [selleckchem.com]

GSK269962A Hydrochloride: A Preclinical Guide to Targeting ROCK1 in Acute Myeloid Leukemia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, characterized by rapid proliferation of malignant myeloid precursors and a high rate of relapse. The Rho-associated coiled-coil containing protein kinase 1 (ROCK1) has emerged as a critical regulator of growth and survival in AML cells, presenting a promising therapeutic target. This technical guide provides an in-depth overview of the preclinical research on GSK269962A hydrochloride, a selective ROCK1 inhibitor, in the context of AML. We consolidate key quantitative data, detail experimental methodologies, and visualize the core signaling pathways to offer a comprehensive resource for researchers in hematology and oncology drug development.

Introduction: The Rationale for Targeting ROCK1 in AML

Acute Myeloid Leukemia is an aggressive hematologic malignancy with a pressing need for novel therapeutic strategies.[1][2] The Rho-associated kinases (ROCKs), downstream effectors of the RhoA small GTPase, are integral to various cellular functions including proliferation, survival, apoptosis, and migration.[1][3] While extensively studied in solid tumors, the role of ROCK1 in leukemogenesis is an area of growing interest.[1][3]

Recent studies have identified ROCK1 as a crucial gene for the survival of both bulk leukemic cells and leukemia stem/progenitor cells in AML.[1][3] The inhibition of the ROCK pathway has been shown to induce cell death in AML cells, suggesting its potential as a therapeutic vulnerability.[1][3] GSK269962A is a potent and selective inhibitor of ROCK1, demonstrating significant anti-leukemic effects in preclinical AML models.[1][2] This guide will explore the mechanism of action, preclinical efficacy, and experimental protocols associated with GSK269962A in AML research.

Mechanism of Action of GSK269962A in AML

GSK269962A exerts its anti-leukemic effects by selectively inhibiting ROCK1, which in turn modulates downstream signaling pathways crucial for AML cell survival and proliferation. The primary mechanism involves the disruption of the ROCK1/c-Raf/ERK signaling pathway .[1][2]

The ROCK1 Signaling Cascade

ROCK1 is activated by the GTP-bound form of RhoA.[1] Once active, ROCK1 phosphorylates a multitude of downstream substrates. In the context of AML, GSK269962A-mediated inhibition of ROCK1 leads to a reduction in the phosphorylation of key components of the MAPK signaling cascade, including c-Raf, MEK, and the ultimate downstream effector, ERK.[1][3] The MAPK/ERK pathway is a well-established driver of cell growth and survival in AML.[1]

Beyond the c-Raf/ERK axis, ROCK1 also regulates cytoskeletal dynamics through pathways involving LIM kinase (LIMK)/cofilin and myosin phosphatase target subunit 1 (MYPT1)/myosin light chain 2 (MLC2) .[3][4] Inhibition of ROCK1 can therefore impact cell division, migration, and morphology.

Crosstalk with Key Survival Pathways

The effects of ROCK1 inhibition extend to other critical signaling nodes in AML. There is evidence of crosstalk between the ROCK pathway and the c-Myc oncogene. c-Myc, a key transcriptional regulator frequently overexpressed in AML, can be influenced by ROCK signaling, and in turn, can modulate cytoskeletal organization.

Furthermore, treatment of AML cells with GSK269962A leads to the downregulation of key anti-apoptotic proteins, including Mcl-1 and Bcl-xL , and an increase in the expression and phosphorylation of the tumor suppressor p53.[1] This modulation of apoptosis-related proteins contributes significantly to the cytotoxic effects of GSK269962A in AML cells.[1] There is also evidence suggesting that combining ROCK inhibitors with BCL-2 inhibitors like venetoclax can result in synergistic cytotoxicity in AML cells, including those resistant to venetoclax alone.[5]

Figure 1: Simplified signaling pathway of GSK269962A action in AML.

Preclinical Efficacy: Quantitative Data Summary

GSK269962A has demonstrated potent and selective anti-leukemic activity in a range of preclinical AML models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Cytotoxicity of GSK269962A in AML Cell Lines

| Cell Line | IC50 (nM) | Reference |

| MV4-11 | 0.61 - 80 (approx.) | [1] |

| OCI-AML3 | 0.61 - 80 (approx.) | [1] |

| Other AML Lines | 0.61 to 1,337 | [1] |

IC50 values represent the concentration of GSK269962A required to inhibit cell growth by 50% after 72 hours of treatment.[1]

Table 2: Effects of GSK269962A on AML Cell Cycle and Apoptosis

| Cell Line | Treatment Concentration (nM) | Effect on Cell Cycle | Increase in Apoptosis (%) | Reference |

| MV4-11 | 80 | G2 Phase Arrest | > 40% | [1] |

| OCI-AML3 | 80 | G2 Phase Arrest | > 40% | [1] |

Effects were observed after treatment with GSK269962A. Apoptosis was measured by Annexin V/PI staining.[1]

Table 3: In Vivo Efficacy of GSK269962A in an AML Xenograft Model

| Treatment Group | Dosage | Median Survival (days) | Reference |

| Control | Vehicle | 49 | [1] |

| GSK269962A | 5 mg/kg | 61 | [1] |

| GSK269962A | 10 mg/kg | 94 | [1] |

MV4-11 cells were injected into NOD-SCID/IL2Rgnull mice. Treatment was administered via intraperitoneal injection 5 days a week.[1] GSK269962A treatment also significantly reduced the infiltration of leukemia cells in the bone marrow, liver, and spleen.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the efficacy of GSK269962A in AML research.

Cell Viability Assay (CCK-8)

Figure 2: Workflow for the Cell Viability (CCK-8) Assay.

-

Cell Seeding: AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[1]

-

Drug Treatment: Cells are treated with various concentrations of GSK269962A.

-

Incubation: The plates are incubated for 72 hours.[1]

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[1]

-

Final Incubation: The plates are incubated for an additional 2 hours at 37°C.[1]

-

Measurement: The optical density (OD) at 450 nm is measured using a microplate reader.[1]

Colony Formation Assay

-

Cell Seeding: AML cell lines (300 cells/dish) or primary AML cells (5,000 cells/dish) are seeded in 35 mm culture dishes containing MethoCult™ H4435 Enriched medium.[1]

-

Drug Treatment: GSK269962A is added to the culture medium at the desired concentrations.[1]

-

Incubation: Cells are cultured for 12 days in a humidified atmosphere at 37°C with 5% CO2.[1]

-

Analysis: The size and number of colonies are assessed using a microscope.[1]

Cell Proliferation Assay (EdU)

-

Cell Culture and Treatment: AML cells are seeded in 6-well plates and treated with GSK269962A for 48 hours.[1]

-

EdU Labeling: Cells are incubated with 20 µM of 5-ethynyl-2'-deoxyuridine (EdU) for 4 hours.[1]

-

Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized.[1]

-

Click-iT Reaction: A click chemistry reaction is performed to label the incorporated EdU with a fluorescent dye.[1]

-

Analysis: The percentage of EdU-positive cells is determined by flow cytometry.[1]

Cell Cycle Analysis

-

Cell Treatment: AML cells are treated with the desired concentrations of GSK269962A.

-

Harvesting and Fixation: Cells are harvested and fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.

-

RNase Treatment: Cells are treated with RNase A to degrade RNA and ensure that the dye specifically binds to DNA.

-

Staining: Cells are stained with propidium iodide (PI), a fluorescent dye that intercalates with DNA.[1]

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Apoptosis Assay (Annexin V/PI Staining)

Figure 3: Workflow for the Apoptosis Assay (Annexin V/PI).

-

Cell Treatment: AML cells are treated with GSK269962A for the desired duration.[1]

-

Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

-

Resuspension: Cells are resuspended in 1X Annexin V Binding Buffer.

-

Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[1]

-

Incubation: The cells are incubated at room temperature in the dark for 15-20 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Western Blotting

-

Protein Extraction: AML cells treated with GSK269962A are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., ROCK1, p-c-Raf, p-MEK, p-ERK, Mcl-1, Bcl-xL, p53, PARP, and a loading control like β-actin).[1]

-

Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Clinical Perspective

The preclinical data for GSK269962A in AML are compelling, highlighting its potential as a novel therapeutic agent. A noteworthy finding is the correlation between the expression levels of ROCK1 protein and the sensitivity of AML cells to GSK269962A, suggesting that ROCK1 could serve as a biomarker for patient stratification in future clinical trials.[1][2]

While there are currently no active clinical trials specifically for GSK269962A in AML, other ROCK inhibitors, such as fasudil, have been approved for different indications and have been investigated in the context of hematological malignancies.[3][6] The favorable safety profile of fasudil provides a foundation for the clinical development of more potent and selective ROCK inhibitors like GSK269962A for AML.[1][3]

Future research should focus on elucidating the full spectrum of ROCK1's downstream effectors in AML, exploring potential resistance mechanisms to GSK269962A, and identifying optimal combination strategies to enhance its anti-leukemic activity. The synergistic effect observed with BCL-2 inhibitors is particularly promising and warrants further investigation in preclinical and clinical settings.[5]

Conclusion

This compound is a selective ROCK1 inhibitor with significant preclinical activity against acute myeloid leukemia. Its mechanism of action, centered on the inhibition of the ROCK1/c-Raf/ERK pathway and the induction of apoptosis, provides a strong rationale for its further development. The comprehensive data and detailed protocols presented in this guide offer a valuable resource for researchers aiming to build upon these findings and translate the promise of ROCK1 inhibition into effective therapies for AML patients.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 4. Requirement for LIM kinases in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. RNAi profiling of primary human AML cells identifies ROCK1 as a therapeutic target and nominates fasudil as an antileukemic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK269962A Hydrochloride and Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the potential effects of GSK269962A hydrochloride on endothelial cell function. GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1)[1]. While direct studies on GSK269962A in endothelial cells are limited, this document extrapolates its likely impact based on the well-established role of the Rho/ROCK signaling pathway in regulating endothelial physiology and pathophysiology. This guide summarizes key quantitative data from studies on various ROCK inhibitors, details relevant experimental protocols for assessing endothelial function, and provides visual representations of the core signaling pathways.

Introduction: The Rho/ROCK Pathway in Endothelial Cells

The Rho family of small GTPases, particularly RhoA, and its downstream effector ROCK, are critical regulators of numerous cellular processes in vascular endothelial cells.[2] The RhoA/ROCK pathway is integral to maintaining endothelial barrier integrity, regulating vascular tone, and influencing processes such as cell migration, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in various cardiovascular diseases characterized by endothelial dysfunction.[2]

ROCK exists in two isoforms, ROCK1 and ROCK2, which share significant homology in their kinase domains.[3][4] Once activated by GTP-bound RhoA, ROCK phosphorylates several downstream targets, leading to increased actomyosin contractility and stress fiber formation.[3] Key substrates include Myosin Light Chain (MLC) and Myosin Phosphatase Target subunit 1 (MYPT1), which ultimately results in increased phosphorylation of MLC and enhanced cell contraction.[3]

This compound: A Selective ROCK1 Inhibitor

GSK269962A is a selective inhibitor of ROCK1, with a reported IC50 value of 49 nM for MSK1 kinase activity as well.[1] While its primary investigation has been in the context of acute myeloid leukemia (AML), where it was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, its mechanism of action as a ROCK1 inhibitor makes it a valuable tool for studying the specific roles of this isoform in endothelial cell biology.[1]

Anticipated Effects of GSK269962A on Endothelial Cell Function

Based on the known functions of ROCK in endothelial cells, inhibition by GSK269962A is expected to modulate several key aspects of endothelial physiology.

Endothelial Barrier Function and Permeability

The RhoA/ROCK pathway is a key regulator of endothelial permeability. Activation of ROCK leads to increased cytoskeletal tension and the formation of intercellular gaps, thereby increasing paracellular permeability.[5] Conversely, inhibition of ROCK is expected to enhance endothelial barrier function.

Table 1: Effects of ROCK Inhibitors on Endothelial Permeability

| ROCK Inhibitor | Cell Type | Assay | Effect on Permeability | Reference |

| Y-27632, K115 | Human Corneal Endothelial Cells (hCECs) | Transendothelial Electrical Resistance (TEER) | Decreased CMV-induced hyperpermeability | [5] |

| Fasudil | Not Specified | Not Specified | Promotes in vitro endothelial branching morphogenesis | [6] |

| Y-27632 | Not Specified | Not Specified | Promotes in vitro endothelial branching morphogenesis | [6] |

| Ripasudil | Fuchs Endothelial Corneal Dystrophy Cells | Scratch Assay | Increased wound healing | [7] |

| Netarsudil | Fuchs Endothelial Corneal Dystrophy Patients | Clinical Observation | Reduction in corneal clearance time | [7] |

Endothelial Cell Migration and Angiogenesis

ROCK signaling plays a complex role in cell migration. While it is necessary for the generation of contractile force, its inhibition can, under certain circumstances, promote cell motility by altering cell adhesion and polarity.[6] ROCK inhibitors have been shown to enhance endothelial network formation in vitro.[6]

Table 2: Effects of ROCK Inhibitors on Endothelial Cell Migration and Angiogenesis

| ROCK Inhibitor | Cell Type/Model | Assay | Effect | Reference |

| GSK429286 | Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Assay | Enhanced endothelial network formation | [6] |

| Y-27632 | Not Specified | Not Specified | Promotes cell migration and proliferation | [4] |

| Ripasudil | Immortalized Normal and FECD cells | Migration Assay | Enhanced migration and wound healing | [7] |

| Netarsudil | Not Specified | Not Specified | Enhances endothelial cell migration | [3] |

Endothelial Nitric Oxide Synthase (eNOS) Activity

The RhoA/ROCK pathway is known to negatively regulate the activity of endothelial nitric oxide synthase (eNOS), a key enzyme in the production of the vasodilator nitric oxide (NO).[8] ROCK can inhibit eNOS phosphorylation at its activating site (Ser-1177) and downregulate eNOS gene expression.[8] Therefore, inhibition of ROCK with GSK269962A is anticipated to increase eNOS activity and NO production.

Table 3: Regulation of eNOS by the Rho/ROCK Pathway

| Effector | Target | Effect | Consequence | Reference |

| Active RhoA/ROCK | eNOS gene expression | Downregulation | Decreased eNOS protein levels | [8] |

| Active RhoA/ROCK | PKB/Akt | Inhibition | Decreased eNOS phosphorylation at Ser-1177 | [8] |

| eNOS/NO | G12/13 | Inhibition | Attenuation of Rho/Rho-kinase activation | [9] |

Endothelial Cell Apoptosis

ROCK activation has been linked to increased apoptosis in endothelial cells, particularly under conditions of cellular stress.[3][5] ROCK inhibitors have been shown to suppress apoptosis in corneal endothelial cells.[10][11]

Table 4: Effects of ROCK Inhibitors on Endothelial Cell Apoptosis

| ROCK Inhibitor | Cell Type | Condition | Effect on Apoptosis | Reference |

| Y-27632, K115 | Human Corneal Endothelial Cells (hCECs) | CMV Infection | Attenuated CMV-induced apoptosis | [5] |

| General ROCK inhibitors | Corneal Endothelial Cells | Not Specified | Suppression of apoptosis | [10][11] |

Signaling Pathways and Experimental Workflows

Core Rho/ROCK Signaling Pathway in Endothelial Cells

The following diagram illustrates the central role of the RhoA/ROCK pathway in regulating endothelial cell function.

Caption: The RhoA/ROCK signaling pathway in endothelial cells.

Experimental Workflow for Assessing Endothelial Barrier Function

This diagram outlines a typical workflow for measuring the effect of a compound like GSK269962A on endothelial permeability.

Caption: Workflow for endothelial permeability assessment.

Detailed Experimental Protocols

Endothelial Cell Culture

Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used primary cell line for studying endothelial function. HUVECs should be cultured in endothelial cell growth medium supplemented with appropriate growth factors on surfaces coated with an extracellular matrix component like gelatin or fibronectin.

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a widely accepted method for quantifying the integrity of endothelial cell monolayers in real-time.[12][13]

-

Apparatus: An epithelial voltohmmeter.

-

Procedure:

-

Culture endothelial cells to confluence on porous Transwell® inserts.

-

Allow the cells to form a tight monolayer, as indicated by a stable, high TEER reading (typically >800 Ω for confluent cells).[13]

-

Add this compound at various concentrations to the apical chamber.

-

Measure TEER at regular time intervals to assess the effect of the compound on barrier function. An increase in TEER suggests an enhancement of barrier integrity.

-

Paracellular Tracer Flux Assay

This assay measures the passage of molecules of a specific size across the endothelial monolayer.[12][14]

-

Reagents: Fluorescently labeled dextrans of varying molecular weights (e.g., 10 kDa FITC-dextran).[12]

-

Procedure:

-

Culture endothelial cells to confluence on Transwell® inserts.

-

Treat cells with this compound.

-

Add a known concentration of FITC-dextran to the apical chamber.

-

At specified time points, collect samples from the basolateral chamber.

-

Measure the fluorescence intensity of the samples using a fluorometer.

-

Calculate the permeability coefficient based on the amount of tracer that has crossed the monolayer. A decrease in tracer flux indicates enhanced barrier function.

-

ROCK Activity Assay

ROCK activity can be assessed by measuring the phosphorylation of its downstream targets.[15][16]

-

Method: Western Blotting.

-

Procedure:

-

Culture endothelial cells and treat with this compound.

-

Lyse the cells and collect protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with antibodies specific for phosphorylated MYPT1 (p-MYPT1) or phosphorylated MLC (p-MLC).[16]

-

Normalize to total MYPT1 or MLC levels. A decrease in the ratio of phosphorylated to total protein indicates inhibition of ROCK activity. Commercially available ELISA-based ROCK activity assay kits can also be used.[17]

-

eNOS Activity Assay

eNOS activity can be indirectly measured by quantifying the amount of nitric oxide (NO) produced by endothelial cells.

-

Method: Griess Assay or fluorescent NO indicators.

-

Procedure:

-

Culture endothelial cells and treat with this compound.

-

Collect the cell culture supernatant.

-

For the Griess assay, react the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the concentration of nitrite, a stable breakdown product of NO.

-

Alternatively, load cells with a fluorescent NO indicator (e.g., DAF-FM diacetate) and measure the change in fluorescence upon stimulation. An increase in nitrite or fluorescence indicates enhanced eNOS activity.

-

Conclusion

This compound, as a selective ROCK1 inhibitor, holds significant potential as a pharmacological tool to investigate the nuanced roles of ROCK1 in endothelial cell biology. Based on the established functions of the Rho/ROCK pathway, it is anticipated that GSK269962A will enhance endothelial barrier function, modulate cell migration and angiogenesis, increase eNOS activity, and protect against apoptosis. The experimental protocols detailed in this guide provide a framework for rigorously testing these hypotheses and further elucidating the therapeutic potential of selective ROCK1 inhibition in cardiovascular diseases characterized by endothelial dysfunction. Further direct experimental validation is necessary to confirm these projected effects.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of RhoA/Rho kinase pathway in endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of ROCK Inhibitors on Apoptosis of Corneal Endothelial Cells in CMV-Positive Posner–Schlossman Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rho GTPase/Rho kinase negatively regulates endothelial nitric oxide synthase phosphorylation through the inhibition of protein kinase B/Akt in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endothelial nitric oxide synthase inhibits G12/13 and rho-kinase activated by the angiotensin II type-1 receptor: implication in vascular migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rho kinase (ROCK) inhibitors in the management of corneal endothelial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Rho Kinase Inhibitors for the Treatment of Corneal Endothelial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Experimental Workflow for Studying Barrier Integrity, Permeability, and Tight Junction Composition and Localization in a Single Endothelial Cell Monolayer: Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of endothelial barrier function: [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rho-Associated Kinase (ROCK) Activity, Endothelial Function and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

GSK269962A Hydrochloride: A Technical Guide to its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), enzymes that play a crucial role in regulating cellular contraction, motility, and proliferation.[1][2] Emerging evidence highlights the significant anti-inflammatory properties of GSK269962A, positioning it as a molecule of interest for therapeutic intervention in a range of inflammatory conditions. This technical guide provides an in-depth overview of the anti-inflammatory effects of GSK269962A, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway

The anti-inflammatory effects of GSK269962A are primarily attributed to its inhibition of the RhoA/ROCK signaling cascade. This pathway is a key regulator of inflammatory responses in various cell types. In inflammatory conditions, the small GTPase RhoA is activated and, in turn, activates its downstream effectors, ROCK1 and ROCK2. Activated ROCK phosphorylates multiple substrates, leading to a pro-inflammatory cellular response. GSK269962A exerts its anti-inflammatory effects by directly inhibiting the kinase activity of ROCK1 and ROCK2, thereby disrupting these downstream signaling events.[1][2]

One of the key mechanisms by which ROCK inhibition mitigates inflammation is through the modulation of inflammatory gene expression. The ROCK pathway has been shown to influence the activity of the transcription factor NF-κB, a master regulator of inflammatory cytokine production. By inhibiting ROCK, GSK269962A can suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[3][4]

dot

Figure 1: Simplified signaling pathway of GSK269962A-mediated anti-inflammatory effects.

Furthermore, in acute myeloid leukemia (AML) cells, GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway, which is involved in cell growth and survival.[5][6] This suggests that the anti-inflammatory and anti-proliferative effects of GSK269962A may be interconnected in certain disease contexts.

Quantitative Data on Efficacy

The potency and efficacy of GSK269962A have been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available.

| Target | IC50 (nM) | Assay Type | Source |

| Recombinant Human ROCK1 | 1.6 | Kinase Assay | [2][7] |

| Recombinant Human ROCK2 | 4.0 | Kinase Assay | |

| Rat Aorta Vasorelaxation | 35 | Organ Bath | [2][7] |

| Animal Model | Dosing (mg/kg, oral) | Effect | Source |

| Spontaneously Hypertensive Rats | 1 | ~10 mm Hg reduction in blood pressure | [2][7] |

| 3 | ~20 mm Hg reduction in blood pressure | [2][7] | |

| 30 | ~50 mm Hg reduction in blood pressure | [2][7] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of GSK269962A's anti-inflammatory and vasodilatory effects.

Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes

This assay evaluates the ability of GSK269962A to inhibit the production of pro-inflammatory cytokines IL-6 and TNF-α from human monocytes stimulated with lipopolysaccharide (LPS).

dot

Figure 2: Workflow for assessing cytokine inhibition by GSK269962A.

Methodology:

-

Monocyte Isolation: Primary human monocytes are isolated from buffy coats of healthy donors using a Ficoll gradient followed by dextran-based sedimentation.

-

Cell Culture: Isolated monocytes are seeded in 96-well plates at a density of 1 x 10^5 cells/well and cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for 1 hour.

-

LPS Stimulation: Following pre-incubation, cells are stimulated with 100 ng/mL of LPS from E. coli.

-

Incubation: The plates are incubated for 18 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

-

Cytokine Quantification: The concentrations of IL-6 and TNF-α in the supernatants are determined using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition at each concentration of GSK269962A is calculated relative to the vehicle-treated, LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

Rat Aorta Vasorelaxation Assay

This ex vivo assay assesses the vasodilatory properties of GSK269962A on pre-constricted rat aortic rings.

Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from male Wistar rats. The aortas are cleaned of adherent connective tissue and cut into 2-3 mm rings.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2. The rings are placed under an optimal resting tension of 2 g.

-

Pre-constriction: After an equilibration period, the aortic rings are pre-constricted with phenylephrine (1 µM) to induce a stable contraction.

-

Compound Addition: Once a stable plateau of contraction is reached, cumulative concentrations of GSK269962A are added to the organ bath.

-

Data Recording: Changes in isometric tension are continuously recorded.

-

Data Analysis: The relaxation induced by GSK269962A at each concentration is expressed as a percentage of the phenylephrine-induced pre-contraction. IC50 values are calculated from the concentration-response curves.

Broader Anti-inflammatory Potential

While the primary evidence for GSK269962A's anti-inflammatory effects centers on the inhibition of IL-6 and TNF-α in monocytes, the role of the ROCK pathway in other inflammatory cells suggests a broader potential.

-

Neutrophils: ROCK signaling is involved in neutrophil migration, degranulation, and the release of reactive oxygen species (ROS). Inhibition of ROCK has been shown to enhance neutrophil apoptosis, a key process in the resolution of inflammation.[3] Although direct studies with GSK269962A are lacking, its mechanism of action suggests it could modulate neutrophil-mediated inflammation.

-

Endothelial Cells: The ROCK pathway plays a role in regulating endothelial barrier function and the expression of adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation.[8][9] ROCK inhibitors can modulate endothelial cell adhesion and permeability, indicating a potential for GSK269962A to influence vascular inflammation.[8][10]

Conclusion

This compound is a potent ROCK inhibitor with demonstrated anti-inflammatory and vasodilatory activities. Its ability to suppress the production of key pro-inflammatory cytokines, coupled with its effects on vascular tone, underscores its therapeutic potential in a variety of cardiovascular and inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this promising compound. Future research should aim to expand on the known anti-inflammatory profile of GSK269962A, including its effects on a wider array of inflammatory mediators and cell types, to fully elucidate its therapeutic utility.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ROCK Inhibition Drives Resolution of Acute Inflammation by Enhancing Neutrophil Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Rho-kinase/IκB-α/NF-κB activation in IL-1β-induced inflammatory response and oxidative stress in human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. ahajournals.org [ahajournals.org]

- 10. mdpi.com [mdpi.com]

GSK269962A Hydrochloride: An In-Depth Technical Guide to its Effects on the Actin Cytoskeleton

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A hydrochloride is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), key regulators of the actin cytoskeleton.[1][2] By targeting the ROCK signaling pathway, GSK269962A modulates a wide range of cellular processes that are critically dependent on actin dynamics, including cell morphology, adhesion, migration, and contraction. This technical guide provides a comprehensive overview of the effects of GSK269962A on the actin cytoskeleton, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.

Mechanism of Action: Inhibition of the RhoA/ROCK Pathway

GSK269962A exerts its effects on the actin cytoskeleton by directly inhibiting the kinase activity of ROCK1 and ROCK2. The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility and the formation of actin stress fibers.

The Signaling Cascade:

-

Activation of RhoA: The small GTPase RhoA is activated by various upstream signals, cycling from an inactive GDP-bound state to an active GTP-bound state.

-

ROCK Activation: Activated RhoA binds to and activates ROCK kinases.

-

Downstream Phosphorylation: ROCK kinases then phosphorylate several downstream substrates that directly influence the actin cytoskeleton.

The primary downstream effectors of ROCK that mediate its effects on the actin cytoskeleton are:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP), leading to increased MLC phosphorylation. This enhances myosin II activity, promoting its interaction with actin filaments to generate contractile forces and drive the formation of stress fibers.

-

LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK.

-

Cofilin: Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. Inactivation of cofilin leads to the stabilization of actin filaments and a net increase in filamentous actin (F-actin).[3][4]